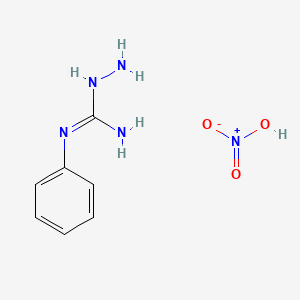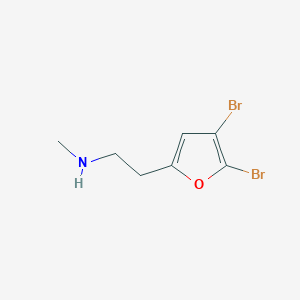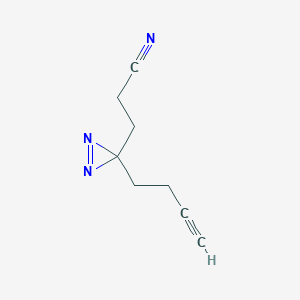
5-(2-Aminopropyl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminopropyl)-2-methoxyphenol is a chemical compound that belongs to the class of phenethylamines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropyl)-2-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzylmethylketone with R-(+)-methylbenzylamine in the presence of a catalyst such as platinum oxide (PtO2) in methanol . The reaction mixture is then subjected to reflux conditions to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protective group introduction, chlorosulfonation, and hydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminopropyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2-Aminopropyl)-2-methoxyphenol involves its interaction with neurotransmitter systems in the brain. It acts as a reuptake inhibitor for serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft . This action results in enhanced neurotransmission and can produce stimulant-like effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Aminopropyl)benzofuran (5-APB)
- 6-(2-Aminopropyl)benzofuran (6-APB)
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
Uniqueness
5-(2-Aminopropyl)-2-methoxyphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct pharmacological properties compared to other similar compounds. Its methoxy group and aminopropyl side chain contribute to its unique interaction with neurotransmitter receptors and its potential therapeutic applications .
Eigenschaften
CAS-Nummer |
52336-47-7 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
5-(2-aminopropyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-10(13-2)9(12)6-8/h3-4,6-7,12H,5,11H2,1-2H3 |
InChI-Schlüssel |
IHPFVQVCJHQPFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)OC)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


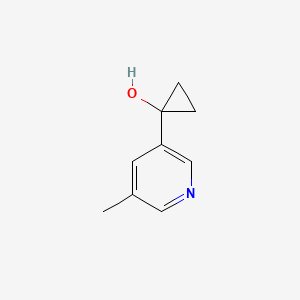

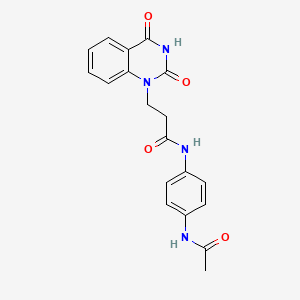
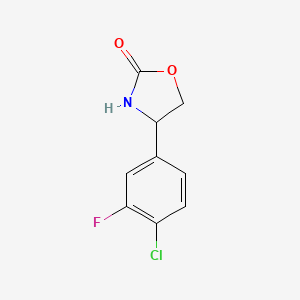

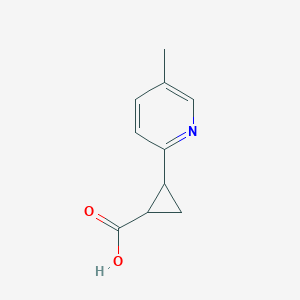
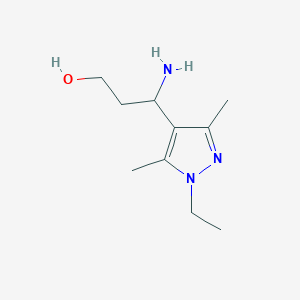
![[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
